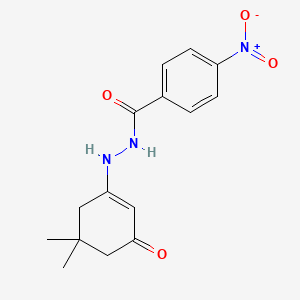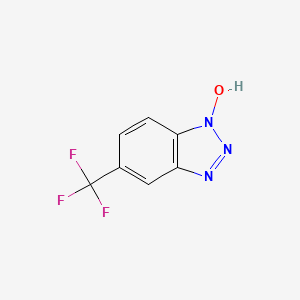![molecular formula C15H15ClN4O3S2 B11089719 N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11089719.png)
N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea is a complex organic compound characterized by its unique chemical structure, which includes a thiourea group, a nitroaniline moiety, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-nitroaniline, which is then reacted with propylamine to form the intermediate N-(2-chloro-4-nitroanilino)propylamine. This intermediate is further reacted with thiophosgene to introduce the thiourea group, followed by the addition of 2-thienylcarbonyl chloride to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an organic solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitroaniline and thienylcarbonyl groups may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-Chloro-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide: Similar structure but with a trifluoroacetamide group instead of a thiourea group.
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone: Contains a naphthyl group instead of a thienylcarbonyl group.
N-[3-(2-Chloro-4-nitroanilino)propyl]naphthalene-2-sulfonamide: Features a naphthalene-2-sulfonamide group instead of a thiourea group.
Uniqueness
N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea is unique due to its combination of a thiourea group and a thienylcarbonyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H15ClN4O3S2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN4O3S2/c16-11-9-10(20(22)23)4-5-12(11)17-6-2-7-18-15(24)19-14(21)13-3-1-8-25-13/h1,3-5,8-9,17H,2,6-7H2,(H2,18,19,21,24) |
InChI Key |
OGYQRBNDJNYTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11089640.png)
![Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11089641.png)

![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089651.png)
![5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11089658.png)

![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)

![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11089702.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11089704.png)
![N-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}histidine](/img/structure/B11089707.png)
![Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B11089716.png)
![4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11089718.png)
